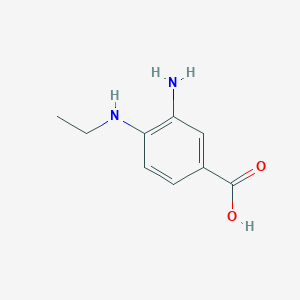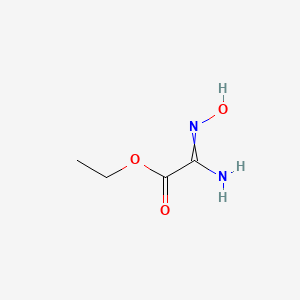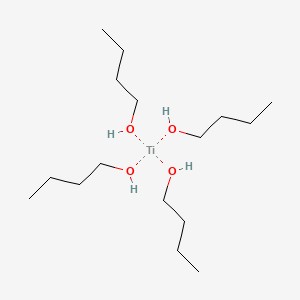
6-Iodo-7-methoxyquinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-7-methoxyquinazolin-4(3h)-one is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 7th position, and a carbonyl group at the 4th position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxyquinazolin-4(3h)-one typically involves the iodination of 7-methoxyquinazolin-4(1H)-one. One common method is the Sandmeyer reaction, where the amino group of 7-methoxyquinazolin-4(1H)-one is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Iodo-7-methoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of 6-amino-7-methoxyquinazolin-4(1H)-one or 6-thio-7-methoxyquinazolin-4(1H)-one.
Oxidation: Formation of 6-iodo-7-methoxyquinazoline N-oxide.
Reduction: Formation of 6-iodo-7-methoxydihydroquinazoline.
Coupling Reactions: Formation of various substituted quinazolines with new carbon-carbon bonds.
科学的研究の応用
6-Iodo-7-methoxyquinazolin-4(3h)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Iodo-7-methoxyquinazolin-4(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-chloro-6-iodo-7-methoxyquinazoline: Similar structure with a chlorine atom at the 4th position instead of a carbonyl group.
6-iodo-7-methoxyquinazolin-4-ol: Similar structure with a hydroxyl group at the 4th position instead of a carbonyl group.
Benzothiazol-5-yl-(6-iodo-7-methoxy-quinazolin-4-yl)-amine: Contains a benzothiazole moiety attached to the quinazoline ring.
Uniqueness
6-Iodo-7-methoxyquinazolin-4(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential interactions with biological targets.
特性
分子式 |
C9H7IN2O2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC名 |
6-iodo-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChIキー |
FVHAXLFSGSMQSE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)



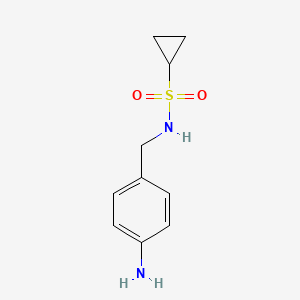



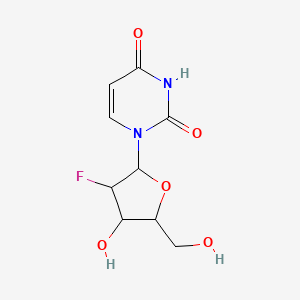
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
